2-(Difluoromethyl)-6-isopropylnicotinic acid
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Overview
Description
2-(Difluoromethyl)-6-isopropylnicotinic acid is a fluorinated organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals. The presence of the difluoromethyl group imparts unique chemical and biological properties to the molecule, making it a valuable scaffold for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a suitable precursor using difluoromethylating agents such as ClCF₂H or other novel difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent, with the reaction being carried out at controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-6-isopropylnicotinic acid may involve continuous flow processes to enhance efficiency and scalability. The use of metal-based catalysts and advanced difluoromethylation reagents can streamline the production process, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-6-isopropylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(Difluoromethyl)-6-isopropylnicotinic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-6-isopropylnicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethyl)-4-isopropylnicotinic acid
- 2-(Trifluoromethyl)-6-isopropylnicotinic acid
- 2-(Difluoromethyl)-6-methylpyridine
Uniqueness
2-(Difluoromethyl)-6-isopropylnicotinic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the difluoromethyl group at the 2-position and the isopropyl group at the 6-position enhances its stability, reactivity, and potential for drug development compared to other similar compounds .
Properties
Molecular Formula |
C10H11F2NO2 |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
2-(difluoromethyl)-6-propan-2-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H11F2NO2/c1-5(2)7-4-3-6(10(14)15)8(13-7)9(11)12/h3-5,9H,1-2H3,(H,14,15) |
InChI Key |
SGNBKEBKBPBKPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)C(=O)O)C(F)F |
Origin of Product |
United States |
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